molecular formula C16H19ClN2S B6285929 [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride CAS No. 1050214-52-2

[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride

Cat. No.: B6285929
CAS No.: 1050214-52-2
M. Wt: 306.9 g/mol
InChI Key: NGCFIDLLZWVXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is a synthetic amine derivative featuring an indole core linked via an ethylamine chain to a 3-methylthiophene moiety. The indole group is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules, while the thiophene ring introduces sulfur-based electronic effects. The hydrochloride salt enhances solubility for pharmacological applications. Structural analogs of this compound often vary in aromatic substituents (e.g., thiophene vs. pyridine) or substituent positions, which influence physicochemical and biological properties .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-12-7-9-19-16(12)11-17-8-6-13-10-18-15-5-3-2-4-14(13)15;/h2-5,7,9-10,17-18H,6,8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCFIDLLZWVXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCCC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

Reductive amination between 2-(1H-indol-3-yl)ethylamine and 3-methylthiophene-2-carbaldehyde represents the most direct route, employing sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C. This method achieves 45–68% yields after hydrochloride salt precipitation.

Mechanistic pathway :

  • Imine formation via condensation of the amine and aldehyde

  • In situ reduction of the imine intermediate to the secondary amine

  • Acidic workup to isolate the hydrochloride salt

Critical parameters:

  • pH maintenance between 5–6 using acetic acid buffer

  • Strict exclusion of moisture to prevent aldehyde oxidation

  • Molar ratio of 1:1.2 (amine:aldehyde) to drive reaction completion

Table 1 : Optimization data for reductive amination

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
NaBH3CNMeOH01245
NaBH(OAc)3DCM252468
BH3·THFTHF-10852

Nucleophilic Substitution Approach

This two-step protocol involves:

  • Synthesis of (3-methylthiophen-2-yl)methyl chloride via thionyl chloride treatment of the corresponding alcohol

  • Reaction with 2-(1H-indol-3-yl)ethylamine in the presence of K2CO3

Reaction conditions :

  • Dichloromethane (DCM) as solvent

  • 2.5 eq. triethylamine as base

  • 48-hour stirring at reflux (40°C)

  • Final yields: 58–72% after column chromatography

Advantages :

  • Avoids sensitive aldehyde intermediates

  • Permits use of moisture-tolerant bases

  • Scalable to multi-kilogram batches

Limitations :

  • Requires pre-functionalized chloromethylthiophene

  • Potential over-alkylation at indole nitrogen

Alternative Methodologies

Grignard Reagent Coupling

A less common route involves reacting 2-(1H-indol-3-yl)ethylmagnesium bromide with (3-methylthiophen-2-yl)methyl isocyanate:

R-MgBr+R’-NCOR-NH-C(O)-R’HClR-NH2+Cl\text{R-MgBr} + \text{R'-NCO} \rightarrow \text{R-NH-C(O)-R'} \xrightarrow{\text{HCl}} \text{R-NH}_2^+ \text{Cl}^-

Key observations :

  • Requires strict anhydrous conditions

  • 30–40% yields due to competing side reactions

  • Limited industrial applicability due to pyrophoric reagents

Enzymatic Resolution

Recent advances employ lipase-mediated kinetic resolution of racemic intermediates:

  • Substrate : N-acetylated amine precursor

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent system : tert-butyl methyl ether/water biphasic

  • Result : 92% enantiomeric excess (ee) for (R)-isomer

This method addresses stereochemical challenges but remains cost-prohibitive for large-scale synthesis.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, D2O) :

  • δ 7.45 (d, J = 7.8 Hz, 1H, indole H-4)

  • δ 7.20–7.05 (m, 3H, indole H-5,6,7)

  • δ 6.95 (s, 1H, thiophene H-4)

  • δ 4.35 (s, 2H, CH2-thiophene)

  • δ 3.75 (t, J = 6.5 Hz, 2H, CH2-indole)

  • δ 2.90 (t, J = 6.5 Hz, 2H, CH2-N)

  • δ 2.45 (s, 3H, CH3-thiophene)

HRMS (ESI+) :

  • Calculated for C16H19N2S [M+H]+: 287.1318

  • Found: 287.1315

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient):

  • Retention time: 8.7 min

  • Purity: ≥99.5% (254 nm)

  • Column pressure: 120 bar

  • Injection volume: 10 μL

Process Optimization Strategies

Catalyst Screening

Comparative study of palladium catalysts for byproduct suppression:

Table 2 : Catalyst performance in reductive amination

CatalystByproduct (%)Amine Yield (%)
Pd/C (10%)1258
Raney Ni1845
PtO2863
Rh/Al2O3568

Solvent Effects

Dielectric constant (ε) correlation with reaction efficiency:

  • ε < 15 (hexane, toluene): Poor amine solubility (<30% yield)

  • 15 < ε < 30 (THF, DCM): Optimal balance (55–70% yield)

  • ε > 30 (DMF, DMSO): Side product formation (>25%)

Industrial-Scale Considerations

Cost Analysis

Table 3 : Production costs per kilogram

ComponentReductive AminationNucleophilic Substitution
Raw materials$1,200$950
Catalyst$350$80
Energy$180$210
Waste disposal$90$60
Total $1,820 $1,300

Environmental Impact

Process mass intensity (PMI) metrics:

  • Reductive amination: PMI 32 (kg waste/kg product)

  • Nucleophilic substitution: PMI 18

  • Enzymatic resolution: PMI 25

Regulatory-compliant routes prioritize substitution methodology for reduced solvent usage .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the nitrogen atoms or the aromatic rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on both the indole and thiophene rings. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve reactions with amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid or thiophene-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole or thiophene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific electronic properties.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the addition of the thiophene ring can enhance its interaction with biological targets. Research includes its potential use as an anti-inflammatory, anticancer, or antimicrobial agent.

Medicine

In medicine, the compound is investigated for its therapeutic potential. The combination of indole and thiophene structures may offer unique interactions with enzymes and receptors, making it a candidate for drug development in various therapeutic areas.

Industry

Industrially, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and materials science.

Mechanism of Action

The mechanism of action of [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The thiophene ring can enhance these interactions by providing additional binding sites or altering the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Aromatic Moieties

Thiophene vs. Pyridine Substituents
  • [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride (): Differs by lacking the 3-methyl group on thiophene.
  • 2-(1H-Indol-3-yl)ethylamine hydrochloride (): Replaces thiophene with pyridine, introducing a nitrogen atom. This increases polarity (topological polar surface area: 40.7 Ų) and hydrogen-bonding capacity (3 donors, 2 acceptors), likely improving aqueous solubility but possibly reducing membrane permeability .
Thiophene vs. Phenyl Substituents
  • (3-Methylphenyl)methylamine hydrochloride (): Substitutes indole with a 3-methylphenyl group. Molecular weight (253.79 g/mol) is lower than the indole-containing analog .

Physicochemical Properties

Key data from analogs synthesized via microwave-assisted methods ():

Compound Name (Example) Substituent on Aromatic Ring Melting Point (°C) Purity (HPLC-MS) Yield (%)
Compound 19 (Triazine with CF₃-benzimidazole) Trifluoromethyl 108–110 92% 76
Compound 18 (Methyl-benzimidazole) Methyl 190–194 97% 55
Compound 7 (2-Chlorophenyl) Chlorine 174–178 100% 84

Inferences for Target Compound :

  • The 3-methylthiophene group may confer intermediate melting points (estimated 150–180°C) due to moderate steric and electronic effects.
  • Purity is expected to exceed 90% if synthesized via similar microwave-assisted protocols .
5-HT7 Receptor Affinity ()

1,3,5-Triazine derivatives with indole-ethylamine moieties show substituent-dependent receptor binding:

  • Chlorophenyl analogs (e.g., Compound 7, 9): Higher affinity due to halogen-mediated hydrophobic interactions.
  • Fluorophenyl analogs (e.g., Compound 10, 12): Enhanced selectivity but reduced potency compared to chloro derivatives.
Antioxidant Activity ()

Indole-acetamide derivatives with electron-withdrawing groups (e.g., halogens) exhibit superior antioxidant activity. The thiophene’s sulfur atom in the target compound could act as a radical scavenger, though direct evidence is lacking .

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield and purity of [2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride?

  • Methodology : Use multi-step reactions starting with indole and thiophene precursors. For example, alkylation of 3-methylthiophen-2-ylmethyl chloride with 2-(1H-indol-3-yl)ethylamine in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by HCl-mediated salt formation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) ensures high purity .
  • Key Variables : Solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios (1:1.1 amine:alkylating agent) are critical for minimizing byproducts like N-alkylated indole derivatives .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of indole (C3-substitution) and thiophene (C2-methyl) groups. Aromatic protons in indole (δ 6.8–7.5 ppm) and thiophene (δ 6.2–7.1 ppm) should align with expected splitting patterns .
  • HRMS : Validate molecular ion [M+H]⁺ (expected m/z ~319.12) and isotopic chlorine pattern .
  • IR : Amine N-H stretch (~3300 cm⁻¹) and hydrochloride salt formation (broad ~2500 cm⁻¹) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to test affinity for 5-HT receptors, given structural similarity to tryptamine derivatives .
  • Enzyme Inhibition : Screen against monoamine oxidase (MAO) or cytochrome P450 isoforms via fluorometric/colorimetric substrates (e.g., kynuramine for MAO-A/B) .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity across studies be resolved?

  • Methodology :

  • Standardize Assay Conditions : Control pH (7.4), temperature (25°C), and buffer composition (e.g., Tris-HCl vs. PBS) to minimize variability .
  • Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) for kinetic binding (ka/kd) and functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for batch effects or ligand purity differences .

Q. How to design structure-activity relationship (SAR) studies for indole-thiophene hybrids?

  • Methodology :

  • Substituent Variation : Synthesize analogs with substituents at indole C5 (e.g., -CH₃, -OCH₃) or thiophene C3 (e.g., -F, -Cl).
  • Activity Correlation : Test analogs in parallel assays (e.g., 5-HT₂A binding, Table 1) :
Substituent (Indole C5)5-HT₂A IC₅₀ (nM)LogP
-H120 ± 152.1
-CH₃85 ± 102.5
-OCH₃200 ± 201.8
  • Computational Modeling : Dock analogs into homology models of target receptors (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies mitigate solubility limitations in pharmacokinetic studies?

  • Methodology :

  • Salt Selection : Test alternative counterions (e.g., besylate, tosylate) for improved aqueous solubility .
  • Prodrug Design : Introduce ester or phosphate groups at the amine moiety, cleaved in vivo by esterases .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance plasma half-life .

Q. How to investigate metabolic pathways and potential drug-drug interactions?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-MS/MS (e.g., hydroxylation at indole C7) .
  • CYP Inhibition Screening : Use fluorescent probes (e.g., Vivid® CYP substrates) to assess inhibition of CYP3A4, 2D6, etc. .
  • In Silico Prediction : Apply tools like StarDrop or MetaDrug to flag high-risk metabolites (e.g., reactive quinone imines) .

Key Notes for Experimental Design

  • Data Reproducibility : Include internal controls (e.g., reference compounds like serotonin or clozapine) in each assay batch .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., OECD 423 for acute toxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.